Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide

Physicochemical profiling Halogen substitution Fragment-based drug design

This 2-chlorobenzenesulfonamide derivative is a privileged fragment-extension scaffold for carbonic anhydrase inhibitor discovery. The ortho-chloro substituent targets the hydrophobic cavity formed by Val121/Leu141/Val143, while the furan-2-yl-3-hydroxypropyl tail probes adjacent sub-pockets. Supplied as a racemate with a chiral secondary alcohol handle for downstream enantiomeric resolution. Ideal for halogen-scanning SAR campaigns (bromo analog CAS 1448065-21-1) and furan regioisomer studies (furan-3-yl CAS 1428378-09-9). No pre-existing CA inhibition data—perfect for novel target profiling.

Molecular Formula C13H14ClNO4S
Molecular Weight 315.77
CAS No. 1421498-52-3
Cat. No. B2869718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide
CAS1421498-52-3
Molecular FormulaC13H14ClNO4S
Molecular Weight315.77
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CC=CO2)O)Cl
InChIInChI=1S/C13H14ClNO4S/c14-10-4-1-2-6-13(10)20(17,18)15-8-7-11(16)12-5-3-9-19-12/h1-6,9,11,15-16H,7-8H2
InChIKeyQTPQYCPAGJOIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide (CAS 1421498-52-3): Structural Profile and Procurement-Relevant Class Context


2-Chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide (CAS 1421498-52-3) is a synthetic N-substituted benzenesulfonamide derivative with the molecular formula C₁₃H₁₄ClNO₄S and a molecular weight of 315.77 g/mol . The compound features a 2-chlorobenzenesulfonamide core linked via a 3-hydroxypropyl spacer to a furan-2-yl terminus. The 2-chlorobenzenesulfonamide fragment is a recognized privileged scaffold in carbonic anhydrase (CA) inhibitor design, where the ortho-chloro substituent fills a hydrophobic cavity formed by Val121, Leu141, and Val143 in the CA II active site, orienting the benzene ring for optimal zinc coordination [1]. The furan-2-yl-3-hydroxypropyl tail introduces a secondary alcohol chiral center and a heteroaromatic ring capable of hydrogen-bonding and π-stacking interactions. This compound falls within the broader chemical space of fragment-like sulfonamides, though it slightly exceeds the strict Rule-of-Three (RO3) molecular weight threshold of 300 Da for fragment-based screening libraries [2]. Importantly, as confirmed by the ZINC database, this specific compound currently has no annotated biological activity in ChEMBL or any curated catalogs, nor has it appeared in any clinical trials [3].

Why In-Class Benzenesulfonamide Analogs Cannot Simply Substitute for 2-Chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide (CAS 1421498-52-3)


Benzenesulfonamide derivatives bearing the N-(3-(furan-2-yl)-3-hydroxypropyl) tail exhibit combinatorial structural sensitivity: changing any single component—the halogen on the benzene ring, the furan regioisomer, or the hydroxypropyl linker geometry—produces a distinct chemical entity with potentially divergent physicochemical and biological properties. Crystallographic evidence demonstrates that the 2-chloro substituent in 2-chlorobenzenesulfonamide occupies a specific hydrophobic sub-pocket in the carbonic anhydrase active site, with the chlorine atom (van der Waals radius ~1.75 Å) making shape-complementary contacts distinct from those possible with bromine (~1.85 Å) or trifluoromethyl substituents [1]. The furan-2-yl attachment positions the ring oxygen adjacent to the hydroxypropyl linkage, creating a hydrogen-bond acceptor geometry that differs fundamentally from the furan-3-yl regioisomer, where the oxygen is meta to the attachment point . Even subtle modifications such as adding a single methyl group to the benzene ring (as in CAS 1421499-98-0) increases molecular weight by ~14 Da (from 315.77 to 329.8 g/mol) and alters both lipophilicity and steric profile . These multi-site, non-additive structural differences mean that no close analog can serve as a drop-in replacement without revalidating the entire experimental system.

Quantitative Differentiation Evidence for 2-Chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide (CAS 1421498-52-3) Versus Closest Analogs


Molecular Weight and Halogen-Dependent Physicochemical Differentiation: Chloro vs. Bromo Analog

The target compound (2-chloro, MW 315.77) is differentiated from its closest heavy-atom analog, 2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide (CAS 1448065-21-1, MW 360.23), by a molecular weight advantage of 44.46 Da (~14.1% lower). This difference arises from the atomic mass differential between chlorine (35.45 Da) and bromine (79.90 Da) . The chloro substituent also possesses a smaller van der Waals radius (1.75 Å vs. 1.85 Å for bromine) and higher electronegativity (3.16 vs. 2.96 on the Pauling scale), which affects both steric fit in hydrophobic binding pockets and the electronic character of the benzene ring, potentially altering π-stacking interactions [1]. For procurement purposes, the lower molecular weight of the chloro analog also translates to a higher molar quantity per unit mass (3.17 mmol/g vs. 2.78 mmol/g for the bromo analog), a 14.1% advantage in solution preparation efficiency.

Physicochemical profiling Halogen substitution Fragment-based drug design

Regioisomeric Differentiation: Furan-2-yl vs. Furan-3-yl Attachment and Hydrogen-Bonding Geometry

The target compound with furan-2-yl substitution (oxygen adjacent to the hydroxypropyl attachment carbon) presents a fundamentally different hydrogen-bonding surface compared to its furan-3-yl regioisomer (CAS 1428378-09-9), where the oxygen is meta to the attachment point . In the furan-2-yl isomer, the ring oxygen is positioned approximately 2.8–3.2 Å from the secondary alcohol of the hydroxypropyl linker, enabling potential intramolecular hydrogen-bonding that can pre-organize the solution conformation . In the furan-3-yl regioisomer, the oxygen is located on the opposite face of the furan ring, eliminating this proximity effect and presenting a different electrostatic potential surface for target protein recognition. Although both regioisomers share the identical molecular formula (C₁₃H₁₄ClNO₄S) and molecular weight (315.77 g/mol), their chromatographic retention times and biological recognition properties are expected to differ significantly due to altered dipole moments and hydrogen-bonding patterns .

Regioisomerism Hydrogen-bond donor/acceptor topology Molecular recognition

Scaffold-Level Carbonic Anhydrase Inhibition: 2-Chlorobenzenesulfonamide as a Privileged Fragment

The 2-chlorobenzenesulfonamide substructure, which forms the core of the target compound, has been crystallographically validated as a privileged fragment for carbonic anhydrase (CA) inhibition. In a comprehensive study by Baranauskiene et al. (2021), 2-chlorobenzenesulfonamide (the unsubstituted parent fragment) was shown to bind human CA II with a characteristic thermal shift (ΔTm) in a fluorescent thermal shift assay, and the ortho-chloro substituent was demonstrated to occupy a hydrophobic cavity formed by Val121, Leu141, and Val143, orienting the benzenesulfonamide ring for zinc coordination in the active site [1]. This contrasts with the unsubstituted benzenesulfonamide, where the absence of the ortho-chloro group results in a different binding orientation (PDB IDs 2WEH vs. 2WEJ) [2]. The same study confirmed that the 2-chlorobenzenesulfonamide-bearing clinical drugs (including thiazide diuretics and indapamide) bind all twelve catalytically active human CA isoforms with Kd values spanning from nanomolar to micromolar ranges, demonstrating that the 2-chlorobenzenesulfonamide fragment is a transferable zinc-binding pharmacophore [3]. The target compound incorporates this validated fragment while adding a furan-2-yl-3-hydroxypropyl tail that extends from the sulfonamide nitrogen, potentially engaging additional sub-pockets or altering isoform selectivity.

Carbonic anhydrase inhibition Fragment-based drug design 2-Chlorobenzenesulfonamide scaffold

Explicit Data Gap: Absence of Published Biological Activity Data for This Specific Compound

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, PubMed, Google Patents, and the ZINC database confirms that 2-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide (CAS 1421498-52-3) currently has no published quantitative biological activity data—no IC₅₀, Kd, Ki, EC₅₀, or % inhibition values are available from any peer-reviewed source or curated database [1]. The ZINC database entry ZINC59112668 explicitly states: 'This compound is not currently in any annotated catalogs. There is no known activity for this compound. No publications per ChEMBL. This substance has not been detected to have been used in any clinical trials' [2]. By contrast, the structurally related 2-chlorobenzenesulfonamide parent fragment has extensive crystallographic and biophysical characterization, including quantitative binding data against 12 CA isoforms [3]. This data asymmetry means that the target compound's procurement value currently rests on its structural novelty and its potential as an unexplored chemical probe, rather than on demonstrated biological performance. Researchers selecting this compound over characterized analogs must plan for de novo assay development and primary screening.

Data transparency Procurement decision Screening novelty

Chiral Center at the 3-Hydroxypropyl Linker: Stereochemical Differentiation from Achiral and Differently Substituted Analogs

The secondary alcohol at the C3 position of the hydroxypropyl linker creates a stereogenic center that is absent in N-unsubstituted benzenesulfonamides and in analogs where the hydroxyl group is at the C2 position or replaced by a carbonyl . Closely related analogs such as 2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide (CAS unreported; the 2-hydroxypropyl isomer) and 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide (with additional methyl substituents) lack this specific chiral geometry . The racemic nature of the commercially supplied target compound (no enantiomeric specification in vendor listings) represents both a limitation—racemic mixtures may exhibit confounding biological readouts—and an opportunity, as resolution into pure enantiomers could reveal stereospecific binding interactions not accessible with achiral analogs. The furan-2-yl-3-hydroxypropyl tail provides a larger, more directional chiral environment compared to simpler aliphatic hydroxypropyl chains commonly found in related benzenesulfonamides [1].

Chirality Stereochemical differentiation Enantioselective synthesis

Recommended Research and Procurement Application Scenarios for 2-Chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide (CAS 1421498-52-3)


Fragment-Based Screening Libraries Targeting Carbonic Anhydrase Isoforms

The compound's 2-chlorobenzenesulfonamide core is a validated zinc-binding fragment for carbonic anhydrase inhibition, as demonstrated by crystallographic and biophysical studies on the parent scaffold [1]. Unlike the unsubstituted 2-chlorobenzenesulfonamide parent fragment (MW 191.64), the target compound extends from the sulfonamide nitrogen with a furan-2-yl-3-hydroxypropyl tail, providing an additional vector for probing adjacent sub-pockets in CA active sites. This makes it suitable as a fragment-extension compound for CA-focused screening libraries, particularly for isoforms where the hydrophobic cavity near the sulfonamide nitrogen differs from CA II (e.g., tumor-associated CA IX and CA XII). Researchers should note the absence of pre-existing CA inhibition data and plan for primary FTSA or stopped-flow CO₂ hydration assays .

Structure-Activity Relationship (SAR) Studies on Halogen-Dependent Binding Phenomena

The target compound (2-chloro) forms a matched molecular pair with its 2-bromo analog (CAS 1448065-21-1, ΔMW = 44.46 Da), enabling systematic investigation of halogen-dependent effects on target binding, including halogen bonding potential (C–Cl···O vs. C–Br···O interactions), steric tolerance in hydrophobic sub-pockets, and pharmacokinetic property shifts (lipophilicity, metabolic stability) [1]. The 14.1% molecular weight difference and distinct van der Waals radii (1.75 vs. 1.85 Å) provide a quantifiable basis for halogen-scanning SAR campaigns . The chloro analog offers advantages in synthetic accessibility and cost compared to the bromo variant, while still providing a halogen atom capable of both hydrophobic packing and weak polar interactions.

Regioisomeric Selectivity Studies Using Furan-2-yl vs. Furan-3-yl Probes

The target compound (furan-2-yl, CAS 1421498-52-3) and its furan-3-yl regioisomer (CAS 1428378-09-9) share identical molecular formulas and molecular weights (C₁₃H₁₄ClNO₄S, MW 315.77) but differ fundamentally in oxygen placement, hydrogen-bonding geometry, and dipole orientation [1]. This matched regioisomeric pair is ideally suited for probing how heteroaromatic ring oxygen position affects target recognition, solubility, and chromatographic behavior. Such studies are particularly relevant for targets where furan rings engage in π-stacking or hydrogen-bonding interactions, such as CYP450 enzymes, kinase ATP-binding sites, or GPCR orthosteric pockets . The identical mass facilitates LC-MS co-analysis of mixtures, while the distinct retention times enable chromatographic resolution for purity assessment.

Chiral Probe Development via Enantiomeric Resolution of the Racemic Hydroxypropyl Linker

The secondary alcohol at the C3 position of the hydroxypropyl linker provides a chiral center that can be resolved into pure (R)- and (S)-enantiomers using chiral preparative HPLC or enzymatic resolution [1]. This is a structural feature absent in many simpler benzenesulfonamide fragments (e.g., 2-chlorobenzenesulfonamide, CAS 6961-82-6) that lack any stereogenic center. The resolved enantiomers could then be screened for stereospecific biological activity, potentially revealing enantiospecific binding modes or differential pharmacokinetics. The furan ring's UV absorbance facilitates chiral HPLC detection, and the sulfonamide NH provides a handle for derivatization with chiral auxiliaries if needed . Procurement of the racemate as a starting point, followed by in-house chiral separation, represents a cost-effective strategy for accessing both enantiomers for comparative pharmacology studies [2].

Quote Request

Request a Quote for 2-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.